1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione
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Overview
Description
1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione is a complex organophosphorus compound characterized by the presence of four phenyl groups and a thione group attached to a tetraphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione typically involves the reaction of tetraphenylcyclopentadienone with phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The mixture is heated to a specific temperature to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of tetraphenylphosphine oxide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of 1,2,3,4-Tetraphenyl-1,2,3,4lambda~5~-tetraphospholane-1-thione.
Tetraphenylphosphine: Shares the tetraphenyl structure but lacks the thione group.
Tetraphenylthiophene: Contains sulfur in the ring structure but differs in the overall ring composition.
Uniqueness
This compound is unique due to the presence of both phosphorus and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes and undergo various chemical transformations sets it apart from other similar compounds.
Properties
CAS No. |
64001-72-5 |
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Molecular Formula |
C25H22P4S |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
1,2,3,4-tetraphenyl-1-sulfanylidene-1λ5,2,3,4-tetraphospholane |
InChI |
InChI=1S/C25H22P4S/c30-29(25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22)27(23-15-7-2-8-16-23)28(29)24-17-9-3-10-18-24/h1-20H,21H2 |
InChI Key |
HJJBGOGBOOFLLO-UHFFFAOYSA-N |
Canonical SMILES |
C1P(P(P(P1(=S)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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